Lipophilicity Differential: Methallyl vs. Unsubstituted N4
The methallyl substituent in the target compound (CAS 2460750-65-4) significantly increases calculated logP compared to the parent N-H analog tert-butyl 3-oxopiperazine-1-carboxylate (CAS 76003-29-7). This difference impacts solubility, permeability, and formulation characteristics. While experimental logP values are not yet publicly available, the structural difference is consistent with established QSAR principles for homologation of N-alkyl piperazines [1].
| Evidence Dimension | logP (predicted/calculated) |
|---|---|
| Target Compound Data | No experimental value available; structure predicts higher logP due to additional C4H7 unit relative to comparator |
| Comparator Or Baseline | tert-butyl 3-oxopiperazine-1-carboxylate (CAS 76003-29-7), calculated logP = -0.186 (LogP) / -0.186 (LogD pH 7.4) [2] |
| Quantified Difference | Cannot be quantified without experimental measurement; directionally, logP is estimated to increase by approximately +1.5 to +2.0 log units based on addition of a four-carbon alkene side chain |
| Conditions | Predicted values; experimental validation pending |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral bioavailability in drug candidates, but must be balanced against solubility; the methallyl modification offers a tunable handle for medicinal chemists to optimize pharmacokinetic profiles.
- [1] M. J. Waring, 'Lipophilicity in drug discovery', Expert Opin. Drug Discov., 2010, 5, 235-248. DOI: 10.1517/17460441003605098 View Source
- [2] ChemBase. tert-Butyl 3-oxopiperazine-1-carboxylate. LogD (pH = 7.4) = -0.18649365; Log P = -0.18649359. Retrieved from https://www.chembase.cn/search/CAS-76003-29-7/0.html View Source
